5-Methyl-2-(trifluoromethyl)aniline
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Overview
Description
5-Methyl-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H8F3N. It is a derivative of aniline, where the hydrogen atoms in the methyl group and the trifluoromethyl group are substituted at the 5th and 2nd positions, respectively. This compound is known for its unique chemical properties due to the presence of both methyl and trifluoromethyl groups, which significantly influence its reactivity and applications.
Mechanism of Action
Target of Action
Similar compounds, such as 2-(trifluoromethyl)aniline, have been used in the synthesis of various pharmaceuticals , suggesting that the targets could be diverse depending on the specific application.
Mode of Action
It’s known that trifluoromethyl groups in general can enhance the lipophilicity and metabolic stability of pharmaceuticals , which could influence the interaction of 5-Methyl-2-(trifluoromethyl)aniline with its targets.
Biochemical Pathways
Given the structural similarity to other trifluoromethyl anilines, it’s plausible that it could affect a variety of biochemical pathways depending on the context of its use .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of pharmaceuticals , which could potentially impact the bioavailability of this compound.
Result of Action
Given its structural similarity to other trifluoromethyl anilines, it’s plausible that it could have a variety of effects depending on the context of its use .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can influence the stability and reactivity of chemical compounds in general .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(trifluoromethyl)aniline can be achieved through various methods. One common approach involves the nitration of 5-methyl-2-(trifluoromethyl)nitrobenzene followed by reduction to the corresponding aniline derivative. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be performed using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
5-Methyl-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2-(Trifluoromethyl)aniline: This compound lacks the methyl group at the 5th position, resulting in different chemical properties and reactivity.
2-Fluoro-5-(trifluoromethyl)aniline: The presence of a fluorine atom instead of a methyl group at the 5th position alters its electronic and steric properties.
Uniqueness: 5-Methyl-2-(trifluoromethyl)aniline is unique due to the combined presence of both methyl and trifluoromethyl groups, which impart distinct chemical and physical properties
Properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-5-2-3-6(7(12)4-5)8(9,10)11/h2-4H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQKJEMNTMFLJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602990 |
Source
|
Record name | 5-Methyl-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106877-29-6 |
Source
|
Record name | 5-Methyl-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-2-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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